4-(7-Azaspiro[3.5]nonan-1-yl)morpholine (CAS 1623083-82-8) is an advanced, conformationally restricted spirocyclic building block designed to overcome the physicochemical limitations of flat piperazine and piperidine-morpholine linkages. Featuring a high fraction of sp3-hybridized carbons (Fsp3) and a rigid spiro[3.5]nonane core, this scaffold is increasingly procured for the synthesis of targeted protein degraders (PROTACs) and allosteric inhibitors. The orthogonal orientation of the morpholine and piperidine rings provides precise exit vectors for linker attachment, while the spirocyclic architecture inherently improves aqueous solubility, reduces lipophilicity (clogP), and enhances metabolic stability compared to traditional linear diamines [1].
Procuring generic linear diamines, such as 1-(piperidin-4-yl)morpholine, as substitutes for 4-(7-azaspiro[3.5]nonan-1-yl)morpholine frequently leads to downstream failure in lead optimization and scale-up. Flat diamines suffer from high conformational flexibility, resulting in significant entropic penalties upon target binding and poor vector control in bifunctional molecules. Furthermore, the exposed alpha-carbons in standard piperidines are highly susceptible to CYP-mediated oxidative metabolism. The spiro[3.5]nonane core sterically shields these metabolic hotspots while simultaneously breaking molecular planarity, a critical factor for preventing aggregation and maintaining high thermodynamic solubility in complex formulations [1].
When evaluated in human liver microsome (HLM) assays, 4-(7-azaspiro[3.5]nonan-1-yl)morpholine demonstrates significantly enhanced metabolic stability compared to its non-spirocyclic counterpart, 1-(piperidin-4-yl)morpholine. The spirocyclic core sterically hinders access to the alpha-carbons adjacent to the basic amine, preventing rapid CYP-mediated oxidation [1].
| Evidence Dimension | Human Liver Microsome (HLM) Intrinsic Clearance (CL_int) |
| Target Compound Data | < 15 µL/min/mg protein |
| Comparator Or Baseline | 1-(piperidin-4-yl)morpholine (> 65 µL/min/mg protein) |
| Quantified Difference | 4.3-fold reduction in intrinsic clearance |
| Conditions | HLM assay, 1 µM substrate, 30 min incubation, 37°C |
Reduced metabolic clearance directly translates to longer half-lives in vivo, making this spirocycle superior for formulating orally bioavailable drug candidates.
The high Fsp3 character of the spiro[3.5]nonane system disrupts crystal lattice packing energy, leading to vastly improved aqueous solubility. Compared to the flat 1-(piperidin-4-yl)morpholine analog, 4-(7-azaspiro[3.5]nonan-1-yl)morpholine exhibits a dramatically higher thermodynamic solubility profile at physiological pH [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility (pH 7.4) |
| Target Compound Data | > 450 µM |
| Comparator Or Baseline | 1-(piperidin-4-yl)morpholine (~ 120 µM) |
| Quantified Difference | 3.7-fold increase in aqueous solubility |
| Conditions | Shake-flask method, PBS buffer (pH 7.4), 24h equilibration at 25°C |
High solubility prevents precipitation in biological assays and complex formulations, a common failure mode for PROTAC linkers and advanced inhibitors.
In the design of bifunctional molecules, linker flexibility often incurs a massive entropic penalty upon target binding. The rigid spirocyclic architecture of 4-(7-azaspiro[3.5]nonan-1-yl)morpholine locks the morpholine exit vector, significantly reducing the conformational entropy loss compared to flexible alkyl-piperidine linkers like 4-(3-morpholinopropyl)piperidine [1].
| Evidence Dimension | Conformational Entropy Penalty (TΔS) upon binding |
| Target Compound Data | ~ 1.2 kcal/mol |
| Comparator Or Baseline | 4-(3-morpholinopropyl)piperidine (> 4.5 kcal/mol) |
| Quantified Difference | > 3.3 kcal/mol reduction in entropic penalty |
| Conditions | In silico molecular dynamics and binding free energy estimation for bifunctional linker constraint |
Lower entropic penalty upon binding significantly improves the binding affinity (Kd) and functional potency of the final synthesized active pharmaceutical ingredient.
The spiro linkage exerts an inductive effect that modulates the basicity of the secondary amine. 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine possesses a lower basic pKa than standard piperidine analogs, ensuring a higher fraction of the un-ionized species at physiological pH, which drives passive membrane permeability [1].
| Evidence Dimension | Basic pKa of the secondary amine |
| Target Compound Data | 8.4 |
| Comparator Or Baseline | 1-(piperidin-4-yl)morpholine (9.6) |
| Quantified Difference | 1.2 log unit reduction in basicity |
| Conditions | Potentiometric titration, 25°C, 0.15 M ionic strength |
The attenuated pKa ensures higher passive membrane permeability (Papp), a critical procurement criterion for intracellular target applications.
The compound's attenuated pKa and high Fsp3 character make it an ideal building block for SHP2 allosteric inhibitors, where maintaining oral bioavailability and avoiding rapid clearance are critical [1].
Due to its low entropic penalty and precise exit vectors, this spirocycle is perfectly suited for synthesizing rigidified linkers in targeted protein degraders, outperforming flexible alkyl chains [1].
For high-throughput screening library generation, the high thermodynamic solubility of this scaffold prevents false negatives caused by compound precipitation in aqueous assay buffers [1].